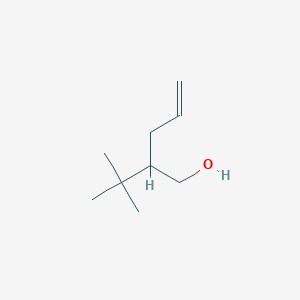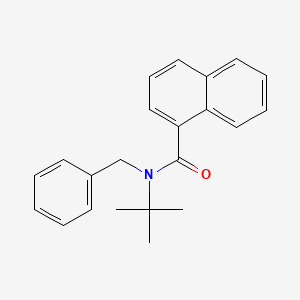
8,8'-Disulfanediylbis(5-phenoxyquinoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Disulfanediylbis(5-phenoxyquinoline) is a chemical compound known for its unique structure and properties It consists of two quinoline rings connected by a disulfide bond, with phenoxy groups attached to the quinoline rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-phenoxyquinoline) typically involves the reaction of 5-phenoxyquinoline with a disulfide reagent. One common method is the oxidative coupling of 5-phenoxyquinoline using a disulfide-forming agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 8,8’-Disulfanediylbis(5-phenoxyquinoline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-Disulfanediylbis(5-phenoxyquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
8,8’-Disulfanediylbis(5-phenoxyquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 8,8’-Disulfanediylbis(5-phenoxyquinoline) involves its interaction with molecular targets such as proteasome isopeptidase Rpn11. By inhibiting this enzyme, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of these proteins and the induction of apoptosis in cancer cells . The disulfide bond in the compound is crucial for its activity, as it can be reduced to release the active quinoline moieties.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used as an antimalarial drug.
5,5’-Disulfanediylbis(2-nitrobenzoic acid):
Uniqueness
8,8’-Disulfanediylbis(5-phenoxyquinoline) is unique due to its dual quinoline structure connected by a disulfide bond, which imparts distinct chemical and biological properties
Propriétés
| 138042-92-9 | |
Formule moléculaire |
C30H20N2O2S2 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
5-phenoxy-8-[(5-phenoxyquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C30H20N2O2S2/c1-3-9-21(10-4-1)33-25-15-17-27(29-23(25)13-7-19-31-29)35-36-28-18-16-26(24-14-8-20-32-30(24)28)34-22-11-5-2-6-12-22/h1-20H |
Clé InChI |
HJBMVFGAHCTVFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)SSC4=C5C(=C(C=C4)OC6=CC=CC=C6)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)

![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)


![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
